(4E)-5-(3-bromophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione
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Overview
Description
The compound (4E)-5-(3-bromophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione is a complex organic molecule featuring a diverse array of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(3-bromophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the benzothiazole and thiophene moieties. The bromophenyl group is then introduced via a bromination reaction. The final step involves the formation of the hydroxy(methylidene) linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process typically includes the use of high-purity reagents and solvents, as well as stringent control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(3-bromophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione: can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in a ketone, while reduction of the bromophenyl group yields a phenyl group.
Scientific Research Applications
(4E)-5-(3-bromophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4E)-5-(3-bromophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Similar in structure due to the presence of a halogenated aromatic ring.
Extradiol catecholic dioxygenases: Shares functional group similarities and undergoes similar types of reactions.
Uniqueness
(4E)-5-(3-bromophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione: is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H15BrN2O4S2 |
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Molecular Weight |
527.4 g/mol |
IUPAC Name |
2-(3-bromophenyl)-4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H15BrN2O4S2/c1-30-14-7-8-15-17(11-14)32-23(25-15)26-19(12-4-2-5-13(24)10-12)18(21(28)22(26)29)20(27)16-6-3-9-31-16/h2-11,19,28H,1H3 |
InChI Key |
XIWBQXLGDVDRNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
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